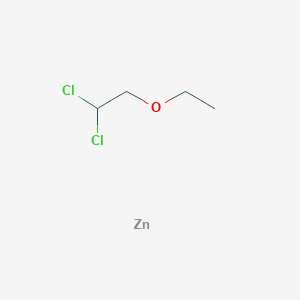
1,1-Dichloro-2-ethoxyethane;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-ethoxyethane;ZINC is a chemical compound with the molecular formula C4H8Cl2OZn. It is known for its role as a reagent in various organic synthesis reactions. This compound is a complex of zinc chloride and diethyl ether, which enhances its reactivity compared to zinc chloride alone .
Méthodes De Préparation
1,1-Dichloro-2-ethoxyethane;ZINC is typically prepared by reacting zinc chloride with diethyl ether. The reaction is carried out in a solvent such as dichloromethane, which helps to stabilize the complex. The resulting product is a solution of the zinc chloride-diethyl ether complex in dichloromethane .
Analyse Des Réactions Chimiques
1,1-Dichloro-2-ethoxyethane;ZINC undergoes various types of chemical reactions, including:
Addition Reactions: It can catalyze the addition of alkyl, benzyl, allyl, and propargyl chlorides to alkenes and dienes.
Cycloaddition Reactions: It induces cycloaddition reactions of allyl or propargyl cations with alkenes or dienes, forming cyclopentadiene derivatives.
O-Glycosylation Reactions: It can catalyze the O-glycosylation of benzoate esters with enynol, resulting in higher yields and more complete reactions compared to zinc chloride alone.
Diels-Alder Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-2-ethoxyethane;ZINC is used in various scientific research applications, including:
Organic Synthesis: It is employed as a catalyst in organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-ethoxyethane;ZINC involves its role as a Lewis acid. The zinc center coordinates with electron-rich species, facilitating various chemical transformations. This coordination enhances the reactivity of the substrates, leading to more efficient and selective reactions .
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2-ethoxyethane;ZINC is unique compared to other zinc chloride complexes due to its enhanced solubility and reactivity in organic solvents. Similar compounds include:
Zinc chloride: Less soluble and less reactive in organic solvents compared to the zinc chloride-diethyl ether complex.
Dichlorozinc/diethyl ether complex: Another name for this compound, highlighting its composition.
Propriétés
Numéro CAS |
21512-92-5 |
|---|---|
Formule moléculaire |
C4H8Cl2OZn |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
1,1-dichloro-2-ethoxyethane;zinc |
InChI |
InChI=1S/C4H8Cl2O.Zn/c1-2-7-3-4(5)6;/h4H,2-3H2,1H3; |
Clé InChI |
OMTBGILHHJBMJO-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(Cl)Cl.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

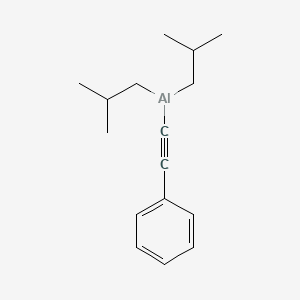
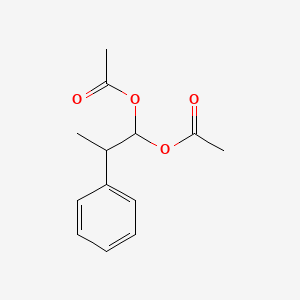
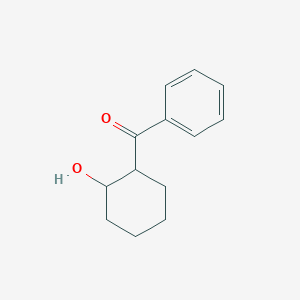
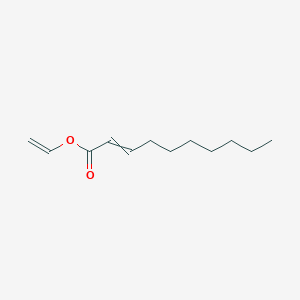
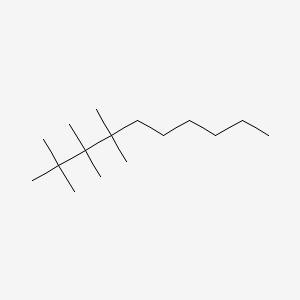
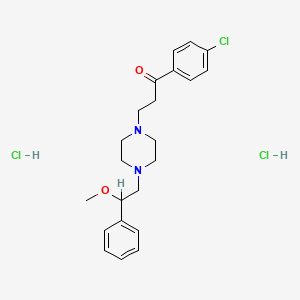
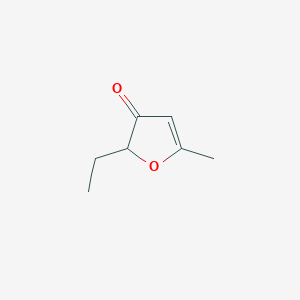


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

